molecular formula C22H25N3O3 B5642584 2-(2,4-dimethylphenoxy)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

2-(2,4-dimethylphenoxy)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

Cat. No. B5642584
M. Wt: 379.5 g/mol
InChI Key: LUMVKEXHIOMLAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole compounds involves a multi-step process, starting from basic organic acids or esters, leading to the formation of hydrazides and subsequently 5-substituted 1,3,4-oxadiazoles. For instance, Gul et al. (2017) describe a method involving the conversion of aryl/aralkyl organic acids into corresponding esters, hydrazides, 5-aryl/aralkyl-1,3,4-oxadiazol-2-thiols, and finally the target compounds through a reaction with 2-bromo-N-[4-(4-morpholinyl)phenyl]acetamide in the presence of DMF and NaH (Gul et al., 2017).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques, including X-ray diffraction, which provides insights into their crystal systems, molecular conformations, and intermolecular interactions. For example, the crystal structure analysis of similar compounds has revealed specific molecular orientations, hydrogen bonding patterns, and the presence of significant weak interactions contributing to their stability and reactivity (霍静倩 et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of such compounds is highlighted by their ability to undergo various chemical reactions, including cyclization, substitution, and esterification, leading to a wide range of derivatives with diverse biological activities. These reactions are fundamental in exploring the compound's utility in different scientific domains (Rasool et al., 2016).

Physical Properties Analysis

Physical properties, including solubility, melting points, and crystalline structure, play a crucial role in determining the applicability of these compounds in various fields. The synthesis process often aims to tailor these properties to specific requirements, enabling their use in targeted applications (Sharma et al., 2018).

Chemical Properties Analysis

The chemical properties of 1,3,4-oxadiazole derivatives, such as their reactivity with other chemical entities, potential for hydrogen bonding, and electronic characteristics, have been extensively studied. These properties are significant for their incorporation into complex chemical systems and potential therapeutic applications (Siddiqui et al., 2014).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many compounds containing a 1,2,4-oxadiazole ring have been found to have various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .

Future Directions

Future research could focus on further exploring the biological activities of this compound and similar compounds. This could involve synthesizing a variety of derivatives and testing their activities against different biological targets .

properties

IUPAC Name

2-(2,4-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-15(2)25(21(26)14-27-19-11-10-16(3)12-17(19)4)13-20-23-22(24-28-20)18-8-6-5-7-9-18/h5-12,15H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMVKEXHIOMLAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)N(CC2=NC(=NO2)C3=CC=CC=C3)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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